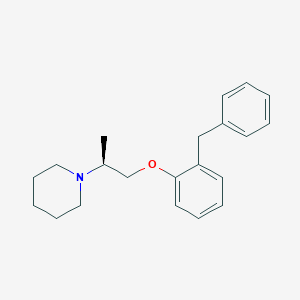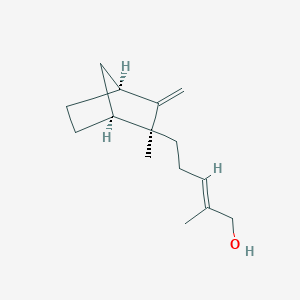
Trichorzianine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichorzianine B is a natural product that has been isolated from the fungus Trichoderma viride. This compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and insecticidal properties. In recent years, there has been increasing interest in the synthesis and study of trichorzianine B due to its potential as a therapeutic agent.
Mécanisme D'action
Trichorzianine B has been found to inhibit the growth of a variety of fungi and bacteria. Studies have shown that it works by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA. Trichorzianine B has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Trichorzianine B has been found to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of a variety of fungi and bacteria, including Candida albicans, Aspergillus flavus, and Staphylococcus aureus. Trichorzianine B has also been found to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
Trichorzianine B has several advantages for use in lab experiments. It is a natural product that is readily available, and it has a wide range of biological activities. However, there are also limitations to its use in lab experiments. Trichorzianine B can be difficult to synthesize, and it can be expensive to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on trichorzianine B. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of trichorzianine B's potential as an anticancer agent, with a focus on understanding its mechanism of action and identifying potential drug targets. Finally, there is potential for the development of new applications for trichorzianine B, such as in the treatment of fungal and bacterial infections.
Méthodes De Synthèse
Trichorzianine B can be synthesized using a variety of methods, including extraction from Trichoderma viride cultures and chemical synthesis. One common method of chemical synthesis involves the reaction of 2,4-dinitrophenylhydrazine with 2,4-dinitrobenzaldehyde, followed by the reaction of the resulting hydrazone with methyl 3-oxobutanoate.
Applications De Recherche Scientifique
Trichorzianine B has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Research has focused on its antifungal, antibacterial, and insecticidal properties, as well as its potential as an anticancer agent. Studies have also investigated the mechanism of action of trichorzianine B and its biochemical and physiological effects.
Propriétés
Numéro CAS |
112959-01-0 |
|---|---|
Nom du produit |
Trichorzianine B |
Formule moléculaire |
C91H148N22O25 |
Poids moléculaire |
1950.3 g/mol |
Nom IUPAC |
4-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C91H148N22O25/c1-26-47(6)65(74(129)99-55(33-36-61(92)117)69(124)98-56(35-38-63(119)120)68(123)97-52(43-114)41-51-42-94-54-31-28-27-30-53(51)54)104-79(134)85(12,13)109-75(130)64(46(4)5)103-73(128)60-32-29-39-113(60)83(138)91(24,25)108-72(127)58(40-45(2)3)100-70(125)59(44-115)102-78(133)87(16,17)111-82(137)90(22,23)112-81(136)89(20,21)107-71(126)57(34-37-62(93)118)101-77(132)86(14,15)110-80(135)88(18,19)106-67(122)49(8)95-66(121)48(7)96-76(131)84(10,11)105-50(9)116/h27-28,30-31,42,45-49,52,55-60,64-65,94,114-115H,26,29,32-41,43-44H2,1-25H3,(H2,92,117)(H2,93,118)(H,95,121)(H,96,131)(H,97,123)(H,98,124)(H,99,129)(H,100,125)(H,101,132)(H,102,133)(H,103,128)(H,104,134)(H,105,116)(H,106,122)(H,107,126)(H,108,127)(H,109,130)(H,110,135)(H,111,137)(H,112,136)(H,119,120) |
Clé InChI |
MTJOXVIDHVPJAI-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)CO)NC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Séquence |
XAAXXQXXXSLXPVXXQEW |
Synonymes |
trichorzianine B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



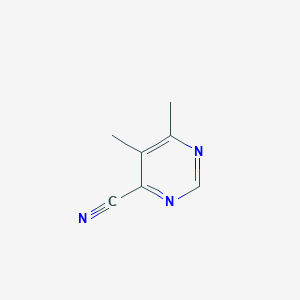

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)
![Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate](/img/structure/B49901.png)
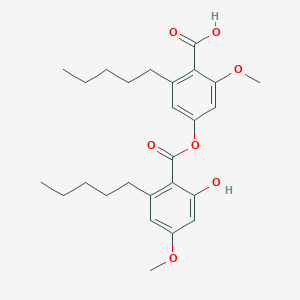
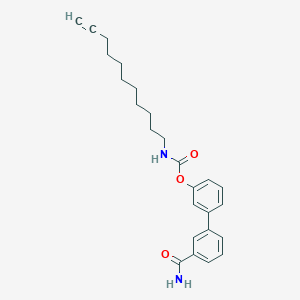
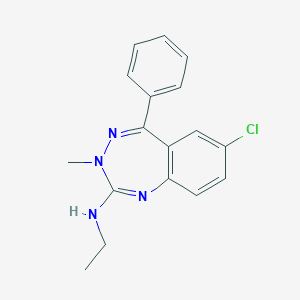
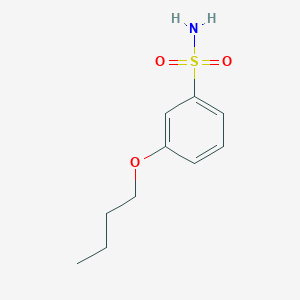

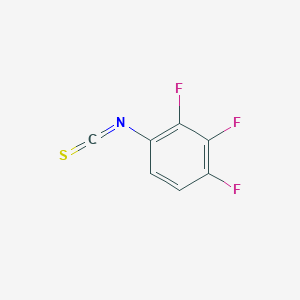
![4-Azaspiro[2.5]octane](/img/structure/B49918.png)
